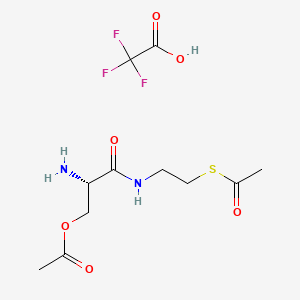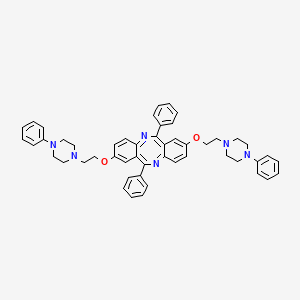
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains a benzopyran structure, which is a common motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 2H-1-benzopyran-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups and are used as dyes.
Benzopyran Derivatives: Compounds such as coumarins and flavonoids, which share the benzopyran structure and have various biological activities.
Uniqueness
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is unique due to its specific combination of azo and benzopyran structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112517-48-3 |
|---|---|
Molekularformel |
C22H13Cl2N3O3 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)imino-2-hydroxy-N'-(2-oxochromen-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-14-9-10-17(16(24)12-14)26-27-21(15-6-2-3-7-19(15)28)25-18-11-13-5-1-4-8-20(13)30-22(18)29/h1-12,28H |
InChI-Schlüssel |
RPJUBNRSPCQVQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=C(C3=CC=CC=C3O)N=NC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


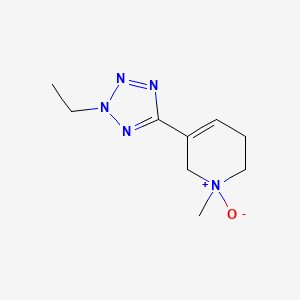
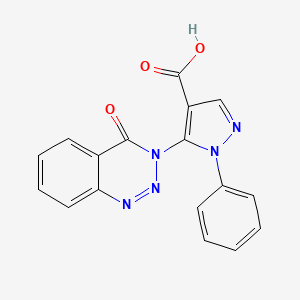

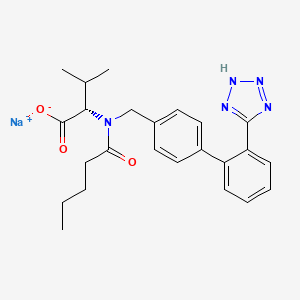






![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

